molecular formula C12H14ClN3O B1379635 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride CAS No. 82362-87-6

2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Cat. No. B1379635
CAS RN: 82362-87-6
M. Wt: 251.71 g/mol
InChI Key: PIJGQIQHTZDJTM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazinone, which is a class of organic compounds characterized by a pyridazine ring—a six-membered aromatic ring with two nitrogen atoms . The “2-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the second carbon of the pyridazinone ring. The “6-phenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to the sixth carbon of the pyridazinone ring .


Molecular Structure Analysis

The molecular structure would consist of a pyridazinone ring substituted with a phenyl group at the 6th position and a 2-aminoethyl group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the phenyl group) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Cardiac Applications :

    • Okushima et al. (1987) synthesized a series of pyridazinones, including variants of 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone, and evaluated their inotropic activity. They found compounds with potent positive inotropic activity combined with vasodilating effects, suggesting potential applications in cardiac therapies (Okushima et al., 1987).
  • Anticonvulsant Activity :

    • Xu et al. (1991) investigated the anticonvulsant properties of pyridazinone derivatives. They identified 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone as the most potent compound, demonstrating the potential of pyridazinone derivatives in anticonvulsant drug development (Xu et al., 1991).
  • Antiplatelet and Antisecretory Activities :

    • Sotelo et al. (2002) explored the antiplatelet activity of 6-phenyl-3(2H)-pyridazinones. They observed that chemical modifications at certain positions influenced both the antiplatelet activity and the mechanism of action, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Sotelo et al., 2002).
    • Yamada et al. (1983) synthesized 3(2H)-pyridazinone derivatives with antisecretory and antiulcer activities. Their research indicated that specific molecular features, such as a phenyl group and a thioether linkage, are crucial for potent activity, suggesting applications in gastrointestinal disorders (Yamada et al., 1983).
  • Herbicide Properties :

    • Hilton et al. (1969) studied pyridazinone herbicides, including their inhibitory effects on photosynthesis. These findings demonstrate the utility of pyridazinone derivatives in agricultural applications (Hilton et al., 1969).
  • Analgesic Applications :

    • Suzuki et al. (1972) conducted pharmacological studies on 2-phenyl-4-dimethylaminopropylamino-6-ethoxy-3(2H) pyridazinone hydrochloride (TM-3), a derivative with pronounced analgesic activity. Their results indicated that TM-3 is a potent analgesic with a higher safety margin than aminopyrine, showcasing its potential in pain management (Suzuki et al., 1972).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid dust formation, inhalation, and contact with skin or eyes .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. Given the biological activity of many pyridazinone derivatives, one possible direction could be the exploration of its potential medicinal uses .

properties

IUPAC Name

2-(2-aminoethyl)-6-phenylpyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-7H,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJGQIQHTZDJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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